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molecular formula C18H23NO2 B8443757 1-Cyano-2,2-dipropyl-cyclopropanecarboxylic acid benzyl ester

1-Cyano-2,2-dipropyl-cyclopropanecarboxylic acid benzyl ester

Cat. No. B8443757
M. Wt: 285.4 g/mol
InChI Key: HVPOZKSZPNDSDY-UHFFFAOYSA-N
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Patent
US07030267B2

Procedure details

To a solution of 1-cyano-2,2-dipropyl-cyclopropanecarboxylic acid benzyl ester (0.35 g, 1.79 mmol) in 16 mL MeOH—HCl was added platinum dioxide (PtO2) (0.035 g). The mixture was hydrogenated in a Parr shaker at 48 psi for 21 hours. The mixture was filtered and concentrated. Flash chromatography of the residue on silica gel (0.25:1.25:3.5 conc. ammonium hydroxide (NH4OH) (aq):MeOH:CH2Cl2), followed by ion-exchange chromatography on a DOWEX-50WX8-100 resin provided 0.09 g (18%) of 1-aminomethyl-2,2-dipropyl-cyclopropanecarboxylic acid as a colorless solid, mp 255–257° C.: 1H NMR (CD3OD) δ 3.26 (d, J=12.9 Hz, 1H), 3.03 (d, J=12.9 Hz, 1H), 1.69 (m, 1H), 1.56 (m, 2H), 1.28–1.50 (m, 4H), 1.26 (d, J=4.4 Hz, 1H), 1.17 (m, 1H), 0.93 (t, J=7.3 Hz, 3H), 0.85 (t, J=7.3 Hz, 3H), 0.54 (d, J=4.6 Hz, 1H). LRMS: m/z 198.1 (M−1). Anal. Calcd for C11H21NO2: C, 66.29; H, 10.62; N, 7.03. Found: C, 66.39; H, 10.79; N, 7.05.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.035 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([C:11]1([C:20]#[N:21])[CH2:13][C:12]1([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16])=[O:10])C1C=CC=CC=1>CO.Cl.[Pt](=O)=O>[NH2:21][CH2:20][C:11]1([C:9]([OH:10])=[O:8])[CH2:13][C:12]1([CH2:14][CH2:15][CH3:16])[CH2:17][CH2:18][CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1(C(C1)(CCC)CCC)C#N
Name
Quantity
16 mL
Type
solvent
Smiles
CO.Cl
Name
Quantity
0.035 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
NCC1(C(C1)(CCC)CCC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.09 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 25.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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